N-[(4-ethylphenyl)methyl]-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2/c1-2-13-3-5-14(6-4-13)11-22-19(28)20-23-18(25-29-20)17-12-27(26-24-17)16-9-7-15(21)8-10-16/h3-10,12H,2,11H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXLFUQJCMRGEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-ethylphenyl)methyl]-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole and oxadiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through click chemistry. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
N-[(4-ethylphenyl)methyl]-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by the presence of the triazole and oxadiazole rings. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-ethylphenyl)methyl]-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(4-ethylphenyl)methyl]-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazole-Oxadiazole Hybrids
Bioisosteric Replacements and Functional Group Variations
- Triazole vs. Pyrazole : Compounds like 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole]-4-yl}methyl)-1H-pyrazole-4-carboxamide () replace triazole with pyrazole, altering electronic properties. Pyrazole’s dual NH groups may enhance hydrogen bonding but reduce metabolic stability compared to triazoles .
Pharmacological Profiles
- Anticancer Activity : Indazole-triazole hybrids (e.g., N-(1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-isopropyl-1H-indazole-5-carboxamide ) exhibit IC50 values of ~6 µM against prostate cancer cells, suggesting the triazole-carboxamide scaffold’s relevance in oncology .
- Antifungal Performance : Benzotriazole sulfonamides () show >85% inhibition against Botrytis cinerea, outperforming commercial fungicides, highlighting the impact of electron-withdrawing substituents (e.g., fluorine) on bioactivity .
Key Research Findings
- Substituent Effects : Fluorine at the para position (4-fluorophenyl) enhances binding to hydrophobic pockets in target proteins, as seen in calcium mobilization assays () . Ethyl groups (4-ethylphenyl) improve metabolic stability compared to methoxy or methyl analogs .
- Heterocycle Impact : Oxadiazole’s electron-deficient nature favors interactions with aromatic residues in enzymes, whereas oxazole or pyrazole replacements may alter binding kinetics .
Biological Activity
N-[(4-ethylphenyl)methyl]-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole ring and an oxadiazole moiety. The presence of the 4-fluorophenyl and 4-ethylphenyl groups contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H19FN4O |
| Molecular Weight | 334.36 g/mol |
| IUPAC Name | N-[(4-ethylphenyl)methyl]-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide |
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-[(4-ethylphenyl)methyl]-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide. In particular, research has shown that derivatives of triazoles exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Breast Cancer
A study investigated the effects of a related compound (ZQL-4c) that shares structural similarities with N-[(4-ethylphenyl)methyl]-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide. The results indicated that ZQL-4c inhibited cell proliferation and induced apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) through the generation of reactive oxygen species (ROS) and suppression of Notch-AKT signaling pathways .
The proposed mechanism of action involves:
- Induction of Apoptosis : The compound induces apoptosis in cancer cells by activating caspase-dependent pathways. Increased levels of cleaved caspases were observed in treated cells .
- Oxidative Stress : The generation of ROS leads to cellular damage and apoptosis .
- Inhibition of Signaling Pathways : The compound has been shown to inhibit key signaling pathways implicated in cancer progression, such as Notch and AKT pathways .
In Vitro Studies
In vitro studies have demonstrated that N-[(4-ethylphenyl)methyl]-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide exhibits dose-dependent cytotoxicity against various cancer cell lines. The IC50 values for different cell lines indicate significant potency:
| Cell Line | IC50 (μmol/L) at 24h | IC50 (μmol/L) at 48h |
|---|---|---|
| MCF-7 | 2.96 | 1.06 |
| MDA-MB-231 | 0.80 | 0.67 |
| SK-BR-3 | 1.21 | 0.79 |
These results suggest that the compound is particularly effective against triple-negative breast cancer cells.
In Vivo Studies
While in vitro studies provide valuable insights into the efficacy of the compound, further research is necessary to evaluate its effectiveness in vivo. Animal models will be crucial for understanding pharmacokinetics and potential side effects.
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Oxadiazole formation : Cyclization of precursor amidoximes using reagents like trifluoroacetic anhydride (TFAA) under reflux conditions .
- Triazole assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety, as seen in analogous triazole derivatives .
- Coupling reactions : Palladium-catalyzed cross-coupling or nucleophilic substitution to link the oxadiazole and triazole subunits . Purification often employs column chromatography, with yields optimized by solvent selection (e.g., DMF or THF) and temperature control .
Q. How is the compound structurally characterized?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and coupling patterns, particularly for fluorophenyl and ethylphenyl groups .
- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in related triazole-oxadiazole hybrids .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What in vitro assays are used to evaluate its biological activity?
- Antimicrobial screening : Broth microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Anticancer profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with controls for false positives .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity?
- Substituent variation : Replacing the 4-ethylphenyl group with electron-withdrawing groups (e.g., -CF₃) improves binding to hydrophobic enzyme pockets .
- Heterocycle substitution : Replacing oxadiazole with thiadiazole increases metabolic stability, as shown in analogous compounds .
- Docking studies : Molecular modeling (e.g., AutoDock Vina) identifies key interactions with targets like EGFR or COX-2 .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .
- Comparative SAR studies : Evaluate analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate substituent effects .
Q. How are pharmacokinetic properties optimized for in vivo studies?
- Lipophilicity adjustment : Introducing polar groups (e.g., -OH, -COOH) improves solubility, reducing logP values from ~4.5 to ~3.2 .
- Prodrug design : Acetylation of the carboxamide group enhances oral bioavailability, as demonstrated in triazole-based prodrugs .
- Plasma stability assays : Incubation with liver microsomes identifies metabolic hotspots for stabilization .
Q. What mechanistic insights explain its activity against resistant pathogens?
- Membrane disruption : Fluorescence microscopy reveals compound-induced leakage in bacterial membranes, similar to polymyxin analogs .
- Efflux pump inhibition : Synergy assays with verapamil (a pump inhibitor) suggest reduced MICs in resistant strains .
- Transcriptomic analysis : RNA sequencing identifies downregulated genes in biofilm formation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
